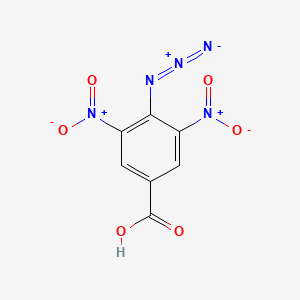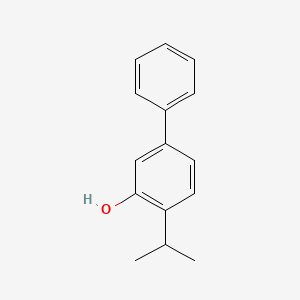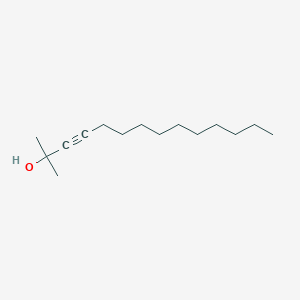
3,3'-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of sulfanediyl, hydroxy, and nitro groups attached to a benzoic acid framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) typically involves the nitration of 3,3’-Sulfanediylbis(6-hydroxybenzoic acid). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the hydroxy groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Sulfanediylbis(6-hydroxybenzoic acid): Lacks the nitro groups, making it less reactive in certain chemical reactions.
3-Hydroxy-5-nitrobenzoic acid: Contains only one hydroxy and one nitro group, leading to different reactivity and applications.
5,5’-Sulfanediylbis(2-hydroxybenzoic acid): Similar structure but with different positions of functional groups, affecting its chemical behavior.
Propriétés
Numéro CAS |
62919-38-4 |
|---|---|
Formule moléculaire |
C14H8N2O10S |
Poids moléculaire |
396.29 g/mol |
Nom IUPAC |
5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfanyl-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O10S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)27-6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22) |
Clé InChI |
WQXVULHMNGYKFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])SC2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)

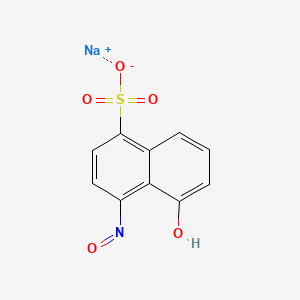
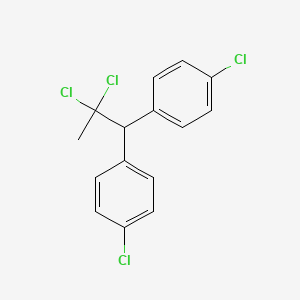
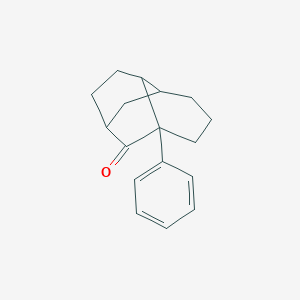

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
